molecular formula C10H12ClN3O2 B3285611 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol CAS No. 80765-76-0

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol

Cat. No. B3285611
CAS RN: 80765-76-0
M. Wt: 241.67 g/mol
InChI Key: RIGNQPCCKHQOGT-UHFFFAOYSA-N
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Description

The compound “3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have chlorine atoms in positions 4 and 6 . They are used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . This technique is considered a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .


Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .


Chemical Reactions Analysis

The reaction involves the use of isopropanol and conc HCl . The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 267.71 . The compound should be stored in a refrigerator .

properties

IUPAC Name

3-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-2-8-9(11)12-5-13-10(8)14(6)3-7(16)4-15/h2,5,7,15-16H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNQPCCKHQOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC(CO)O)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
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3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
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3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
Reactant of Route 4
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3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
Reactant of Route 5
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3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
Reactant of Route 6
3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol

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